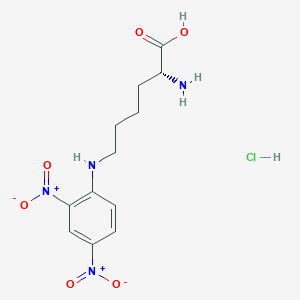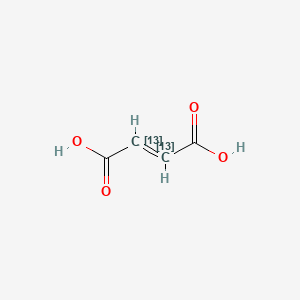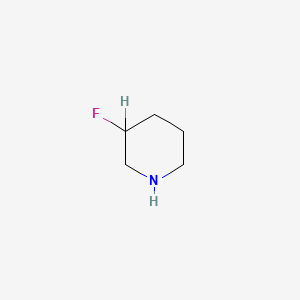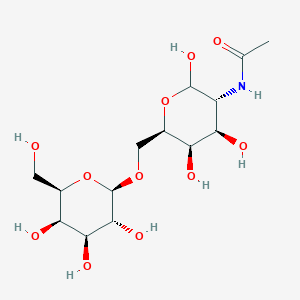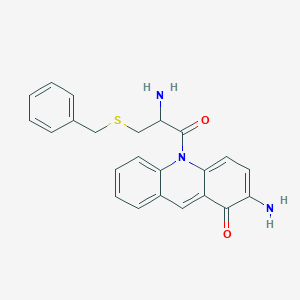
2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one, also known as AA3B, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. AA3B is a derivative of acridine, a heterocyclic organic compound that has been widely used as a DNA intercalator and fluorescent probe. The unique chemical structure of AA3B makes it an attractive candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is complex and varies depending on its target molecule. In cancer cells, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one also inhibits the activity of various enzymes and proteins involved in cell proliferation and survival, such as topoisomerase II and AKT. In bacteria and fungi, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one disrupts the cell membrane and inhibits the synthesis of essential macromolecules, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one are diverse and depend on the concentration and duration of exposure. In cancer cells, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one induces apoptosis and inhibits cell proliferation, leading to tumor growth inhibition. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one also modulates the expression of various genes involved in cell cycle regulation and DNA repair. In bacteria and fungi, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one disrupts the cell membrane and inhibits the synthesis of proteins and nucleic acids, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one in lab experiments include its high purity, stability, and specificity towards its target molecules. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is also relatively easy to synthesize and purify, making it a cost-effective option for large-scale experiments. However, the limitations of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one include its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one. In medicine, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one could be further optimized for its anticancer properties by exploring its potential as a combination therapy with other chemotherapeutic agents. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one could also be tested for its efficacy against other types of cancer and in animal models. In biology, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one could be used for the development of new imaging techniques and probes for studying cellular processes. In chemistry, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one could be further explored for its catalytic properties and its potential in organic synthesis.
Conclusion
In conclusion, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is a novel compound that has shown promising potential in various scientific fields. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. The synthesis of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been optimized for high yields and purity, making it suitable for large-scale production. Further research is needed to fully understand the mechanism of action and potential applications of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one.
Métodos De Síntesis
The synthesis of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is a multi-step process that involves the condensation of 2-aminoacridone and 3-benzylsulfanylpropanoic acid, followed by the reduction of the resulting imine to the corresponding amine. This reaction sequence leads to the formation of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one, which can be purified using various chromatographic techniques. The synthesis of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been extensively investigated for its potential applications in various scientific fields. In medicine, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been shown to exhibit promising anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has also been found to have antimicrobial activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
In biology, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been used as a fluorescent probe for DNA and RNA detection, as well as for imaging of live cells and tissues. 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has also been shown to interact with proteins and enzymes, leading to the inhibition or activation of their biological functions. In chemistry, 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been used as a catalyst for various organic reactions, including cross-coupling and oxidation reactions.
Propiedades
IUPAC Name |
2-amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c24-18-10-11-21-17(22(18)27)12-16-8-4-5-9-20(16)26(21)23(28)19(25)14-29-13-15-6-2-1-3-7-15/h1-12,19H,13-14,24-25H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWVFGTZWNEEMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)N2C3=CC=CC=C3C=C4C2=CC=C(C4=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one | |
CAS RN |
124656-61-7 |
Source


|
| Record name | N-(S-Benzyl-L-cysteinyl)-2-aminoacridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

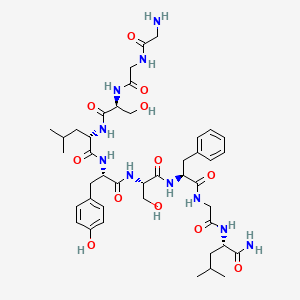
![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)
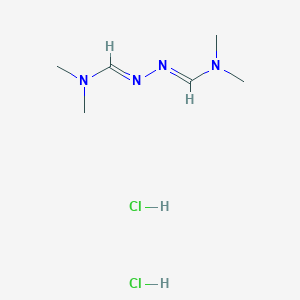
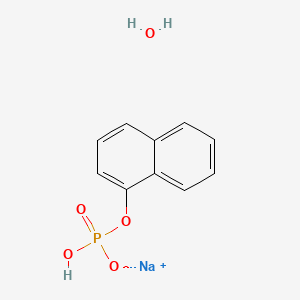
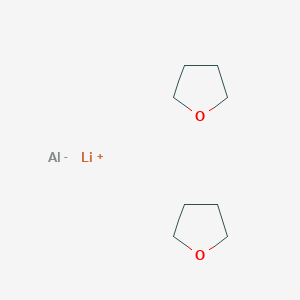
![2-[(4-ETHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE](/img/no-structure.png)
